molecular formula C19H16FN3O4 B277104 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No. B277104
M. Wt: 369.3 g/mol
InChI Key: ZNJVBQYLPWDYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide, also known as DBZP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. DBZP is a synthetic compound that was first synthesized in 2011 by a group of researchers at the University of California, San Francisco. Since then, DBZP has been studied extensively for its potential therapeutic applications, as well as its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide is not yet fully understood. However, studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide can inhibit the activity of a protein called beta-catenin, which is involved in the regulation of cell proliferation and differentiation. By inhibiting beta-catenin activity, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide may be able to induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide can induce apoptosis in cancer cells, and can also inhibit their proliferation. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide has been shown to have anti-inflammatory effects, and may be able to reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide has been shown to have potent anti-cancer effects, which makes it a promising candidate for further study. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that specifically target its activity.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide. One area of research that has garnered significant attention is the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide as a potential anti-cancer agent. Future studies may focus on understanding the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide in more detail, as well as developing more potent derivatives of the compound. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide may have potential applications in the treatment of other diseases, such as inflammatory disorders, and future studies may explore these potential therapeutic applications.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic compound that is typically synthesized using a multi-step process. The first step in the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine to form the desired product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide has been studied extensively for its potential therapeutic applications. One area of research that has garnered significant attention is the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide as a potential anti-cancer agent. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide can inhibit the growth of cancer cells in vitro, and can also induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide

Molecular Formula

C19H16FN3O4

Molecular Weight

369.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C19H16FN3O4/c20-13-3-1-12(2-4-13)19-22-18(27-23-19)8-7-17(24)21-14-5-6-15-16(11-14)26-10-9-25-15/h1-6,11H,7-10H2,(H,21,24)

InChI Key

ZNJVBQYLPWDYDM-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=NC(=NO3)C4=CC=C(C=C4)F

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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